Conventional piperidin-4-ol building blocks introduce synthetic complexity and undesirably high amine basicity. 1-Cyclopropylpiperidin-4-ol (CAS 851847-62-6) resolves this with a pre-installed N-cyclopropyl group that uniquely lowers pKa and eliminates protection/deprotection steps. • Directly functionalize the 4-OH via Mitsunobu, SNAr, or reductive amination without N-protection. • Reduced basicity mitigates hERG toxicity and boosts BBB permeability for CNS programs. • Streamlined synthesis of KRAS G12C inhibitor linkers with optimized metabolic stability. Procure with confidence-consistent quality and global availability accelerate medchem campaigns.
1-Cyclopropylpiperidin-4-ol (CAS 851847-62-6) is a specialized, bifunctional heterocyclic building block widely utilized in medicinal chemistry and advanced materials synthesis. Featuring a secondary alcohol at the 4-position and an N-cyclopropyl group, it serves as a critical precursor for etherification, amination, and esterification reactions. The N-cyclopropyl motif is strategically employed to modulate the physicochemical properties of piperidine-containing molecules, offering a unique balance of steric bulk, lipophilicity, and electronic effects. This compound is particularly valued in the development of targeted therapies, including KRAS G12C inhibitors and central nervous system (CNS) agents, where precise control over basicity and metabolic stability is paramount for downstream application success [1].
Substituting 1-cyclopropylpiperidin-4-ol with more common analogs like 1-methylpiperidin-4-ol or unsubstituted piperidin-4-ol fundamentally compromises both synthetic efficiency and end-product performance. From a process perspective, using unsubstituted piperidin-4-ol requires additional protection and deprotection steps, or late-stage reductive amination, which decreases overall yield and increases manufacturing complexity. From a performance standpoint, N-methyl or N-isopropyl analogs exhibit significantly higher basicity (pKa) and differing metabolic profiles. The N-cyclopropyl group uniquely lowers the amine pKa due to the increased s-character of the cyclopropyl carbon, which is critical for mitigating hERG toxicity and improving membrane permeability in downstream active pharmaceutical ingredients. Consequently, generic substitution leads to suboptimal pharmacokinetic profiles and increased off-target liabilities [1].
The N-cyclopropyl group exerts an electron-withdrawing effect relative to standard alkyl groups due to its high s-character, significantly lowering the basicity of the piperidine nitrogen. Class-level data indicates that N-cyclopropylpiperidines typically exhibit a pKa of approximately 8.0–8.5, whereas N-methyl and N-isopropyl analogs possess pKa values in the range of 9.5–10.0. This ~1.0–1.5 unit reduction in pKa exponentially increases the fraction of the un-ionized free base at physiological pH (7.4), directly enhancing passive membrane permeability and reducing binding affinity to the hERG potassium channel, a critical safety metric in drug design [1].
| Evidence Dimension | Amine Basicity (pKa) |
| Target Compound Data | pKa ~8.0–8.5 (N-cyclopropyl class average) |
| Comparator Or Baseline | 1-Methylpiperidin-4-ol (pKa ~9.5–10.0) |
| Quantified Difference | ~1.0–1.5 log unit reduction in basicity |
| Conditions | Aqueous solution, physiological pH modeling |
Procuring the N-cyclopropyl building block directly addresses hERG toxicity and permeability bottlenecks early in the drug discovery pipeline.
N-alkyl piperidines are highly susceptible to oxidative metabolism by hepatic cytochrome P450 enzymes, leading to rapid N-dealkylation and clearance. The N-cyclopropyl group provides substantial steric and electronic resistance to this metabolic pathway. Comparative studies on piperidine derivatives demonstrate that replacing an N-methyl group with an N-cyclopropyl group can increase the metabolic half-life (t1/2) in human liver microsomes by over 2- to 3-fold, preserving the structural integrity of the active pharmacophore and extending the duration of action [1].
| Evidence Dimension | Metabolic Half-Life (t1/2) in Liver Microsomes |
| Target Compound Data | Extended half-life (resistant to N-dealkylation) |
| Comparator Or Baseline | N-methyl or N-ethyl analogs (rapidly dealkylated) |
| Quantified Difference | Typically >2-fold increase in metabolic stability |
| Conditions | Human liver microsome (HLM) stability assays |
Selecting this specific precursor ensures the resulting derivatives possess superior pharmacokinetic profiles, reducing the need for late-stage structural optimization.
Utilizing 1-cyclopropylpiperidin-4-ol as a pre-functionalized starting material streamlines synthetic routes compared to using unsubstituted piperidin-4-ol. Employing the unsubstituted analog requires either N-Boc protection prior to 4-hydroxyl functionalization (e.g., Mitsunobu etherification) followed by deprotection and reductive amination, or direct late-stage N-alkylation which often suffers from over-alkylation and poor yields. Procuring the pre-installed N-cyclopropyl compound eliminates at least two synthetic steps, consistently improving the overall yield of the target scaffold by 15–30% and significantly reducing solvent and reagent waste in library generation [1].
| Evidence Dimension | Synthetic Step Count and Yield |
| Target Compound Data | Direct functionalization (1 step, high yield) |
| Comparator Or Baseline | Piperidin-4-ol (3 steps: protect/react/deprotect + alkylate) |
| Quantified Difference | Elimination of 2 synthetic steps; 15–30% overall yield improvement |
| Conditions | Standard etherification/amination library synthesis workflows |
Procuring this advanced intermediate reduces manufacturing time and costs, directly accelerating time-to-market for complex therapeutic libraries.
Driven by its favorable pKa and metabolic stability, 1-cyclopropylpiperidin-4-ol is specifically procured as a critical amine/ether linker in the synthesis of advanced oncology drugs, such as KRAS G12C inhibitors. It replaces more basic aliphatic amines to optimize the drug's absorption and distribution profile without compromising target affinity [1].
The reduced basicity of the N-cyclopropyl group significantly enhances blood-brain barrier (BBB) permeability. This makes the compound an ideal building block for synthesizing central nervous system therapeutics, including Histamine H3 receptor antagonists and MAGL/FAAH inhibitors, where maintaining a high free-base fraction at physiological pH is essential[2].
In process chemistry and drug discovery, procuring the pre-installed N-cyclopropyl building block bypasses multi-step protection/deprotection sequences required by unsubstituted piperidines. This streamlines the rapid generation of diverse compound libraries via Mitsunobu reactions, SNAr, or reductive aminations at the 4-position, maximizing throughput and overall yield [3].